molecular formula C12H12BrNOS B11787594 2-Bromo-4-(4-isopropoxyphenyl)thiazole

2-Bromo-4-(4-isopropoxyphenyl)thiazole

Cat. No.: B11787594
M. Wt: 298.20 g/mol
InChI Key: VTWHEKPKPJEOBR-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-isopropoxyphenyl)thiazole: is a heterocyclic compound that features a thiazole ring substituted with a bromo group at the second position and a 4-isopropoxyphenyl group at the fourth position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various drugs and biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-isopropoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-isopropoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction typically yields thiazolidine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-isopropoxyphenyl)thiazole is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biochemical pathways. The aromaticity and electronic properties of the thiazole ring play a crucial role in these interactions .

Comparison with Similar Compounds

Comparison: 2-Bromo-4-(4-isopropoxyphenyl)thiazole is unique due to the presence of the isopropoxy group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H12BrNOS

Molecular Weight

298.20 g/mol

IUPAC Name

2-bromo-4-(4-propan-2-yloxyphenyl)-1,3-thiazole

InChI

InChI=1S/C12H12BrNOS/c1-8(2)15-10-5-3-9(4-6-10)11-7-16-12(13)14-11/h3-8H,1-2H3

InChI Key

VTWHEKPKPJEOBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CSC(=N2)Br

Origin of Product

United States

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